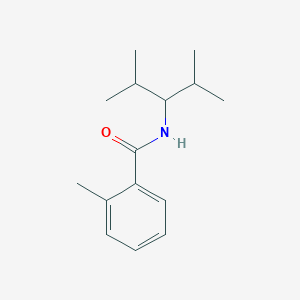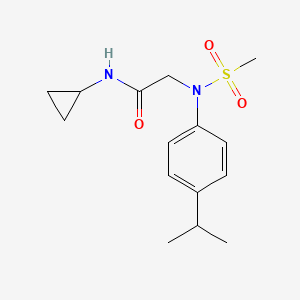![molecular formula C15H19BrN2O B5808936 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine, also known as BPEP, is a chemical compound that has been the focus of scientific research in recent years. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes, including learning and memory, anxiety, and addiction. The purpose of
作用機序
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that can lead to changes in neuronal activity and synaptic plasticity. This compound binds to the same site on mGluR5 as glutamate, but does not activate the receptor. Instead, this compound blocks the effects of glutamate on mGluR5, thereby reducing neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce anxiety-like behavior in rodents, and to attenuate the rewarding effects of drugs of abuse such as cocaine and alcohol. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
実験室実験の利点と制限
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has several advantages as a tool for studying mGluR5 function in the laboratory. For example, this compound is highly selective for mGluR5, and does not interact with other glutamate receptors. This compound is also relatively stable and can be administered orally or intraperitoneally to animals. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which can make it difficult to achieve sustained mGluR5 blockade. This compound can also have off-target effects at high doses, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine and mGluR5. One direction is to investigate the role of mGluR5 in other physiological processes, such as pain, inflammation, and metabolism. Another direction is to develop more potent and selective mGluR5 antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need for more research on the long-term effects of mGluR5 blockade, including potential effects on cognitive function and neuronal plasticity.
合成法
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine can be synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with ethylpiperazine to form 1-(4-bromobenzyl)-4-ethylpiperazine, which is then reacted with acryloyl chloride to form this compound. The synthesis method has been described in detail in several scientific publications.
科学的研究の応用
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has been used extensively in scientific research to study the role of mGluR5 in various physiological processes. For example, this compound has been used to investigate the role of mGluR5 in anxiety and depression, addiction, and neurodegenerative diseases. This compound has also been used as a tool to manipulate mGluR5 activity in animal models of these diseases.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c1-2-17-9-11-18(12-10-17)15(19)8-5-13-3-6-14(16)7-4-13/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNTCRFLLOZFH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

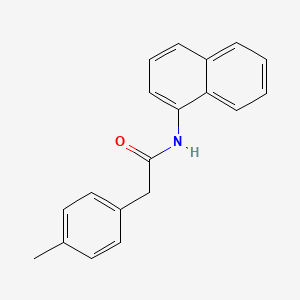
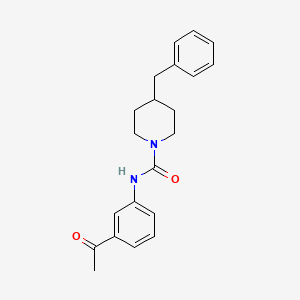
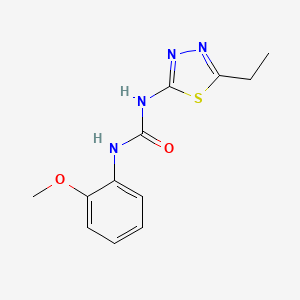
![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)
methanone](/img/structure/B5808881.png)
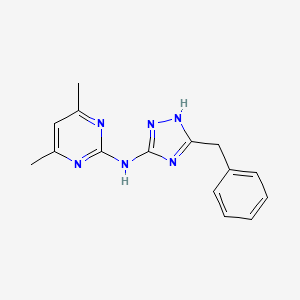
![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808899.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
